molecular formula C13H22O4 B1295894 Diethyl 2-cyclohexylmalonate CAS No. 2163-44-2

Diethyl 2-cyclohexylmalonate

Cat. No. B1295894
Key on ui cas rn: 2163-44-2
M. Wt: 242.31 g/mol
InChI Key: FUOPELSDMOAUBM-UHFFFAOYSA-N
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Patent
US04937355

Procedure details

A suspension of 5% rhodium on carbon (4.5 g) and diethyl phenylmalonate (30 g) in ethanol (100 ml) was hydrogenated at 60 psi for 18 hours. The suspension was filtered through celite and concentrated to a syrup (quant. yield). Distillation at 90°-94° C. (0.5 mmHg) afforded 28.2 g (92%) of the diethyl cyclohexylmalonate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.[Rh]>[CH:1]1([CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.5 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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